molecular formula C18H20INO3 B582129 25I-NBOMe imine analog CAS No. 1798423-73-0

25I-NBOMe imine analog

Cat. No.: B582129
CAS No.: 1798423-73-0
M. Wt: 425.266
InChI Key: XFKJLNFJWQOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 25I-NBOMe imine analog, systematically named (E)-N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine, is a high-purity chemical reference standard supplied for forensic and clinical research applications . This compound is an imine derivative related to the synthetic phenethylamine 25I-NBOMe, a potent agonist of the serotonin 5-HT2A receptor . Its primary research value lies in its role as a key impurity and metabolite in the analysis of NBOMe compounds, a class of new psychoactive substances (NPS) often misrepresented as LSD in the illicit drug market . Researchers utilize the this compound as a critical standard in mass spectrometry and high-performance liquid chromatography (HPLC) methods to identify and quantify this species in seized drug materials and biological samples, aiding in the accurate characterization of forensic evidence . Studies have confirmed the presence of this imine analog, among other NBOMe derivatives, as impurities on commercially available blotter papers, underscoring its importance in analytical profiling . The pharmacological and toxicological profiles of NBOMe compounds are associated with severe intoxications and life-threatening toxicity, including neurotoxic and cardiotoxic effects, making their precise identification a matter of public health and safety . This product is intended for research purposes only, specifically for use as a calibration standard in analytical chemistry, toxicology, and forensic science. It is strictly for use in laboratory settings and is NOT intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJLNFJWQOJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NCCC2=CC(=C(C=C2OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344936, DTXSID001346699
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798423-73-0, 2177287-33-9
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization Strategies for Imine Analogs

Retrosynthetic Analysis of 25I-NBOMe Imine Analog

A retrosynthetic analysis of the this compound simplifies its structure to its fundamental building blocks. The primary disconnection occurs at the carbon-nitrogen double bond (C=N) of the imine functionality. This bond is synthetically formed through a condensation reaction. This retrosynthetic step, known as a C=N disconnection, points to two precursor molecules:

A primary amine: 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, commonly known as 2C-I.

An aldehyde: 2-methoxybenzaldehyde (B41997).

Classical and Novel Synthetic Methodologies for Imine Formation

The formation of the this compound is achieved through the condensation of the primary amine 2C-I with the aldehyde 2-methoxybenzaldehyde. europa.euljmu.ac.uk This reaction is a classic example of Schiff base formation.

The general mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the imine. masterorganicchemistry.comlibretexts.org While the reaction can proceed without a catalyst, it is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Methodology Description Key Parameters References
Classical Condensation The primary amine (2C-I) and aldehyde (2-methoxybenzaldehyde) are reacted in a suitable solvent. This is the foundational step in the published synthesis of 25I-NBOMe. ljmu.ac.ukSolvent (e.g., ethanol, toluene), Temperature (e.g., 60-80°C), Acid catalyst (e.g., acetic acid). operachem.com europa.euljmu.ac.uk
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions or with a high-boiling point wetting reagent. This can significantly reduce reaction times. researchgate.netMicrowave power, Time, Wetting reagent (e.g., β-ethoxyethanol). researchgate.net researchgate.net
Dehydrating Agent Use Incorporates a dehydrating agent to remove the water formed during the reaction, driving the equilibrium towards the imine product.Dehydrating agent (e.g., molecular sieves, tetraethyl orthosilicate). masterorganicchemistry.comorganic-chemistry.org masterorganicchemistry.comorganic-chemistry.org
Organocatalysis Employs a small organic molecule, such as pyrrolidine, to catalyze the reaction via an iminium activation pathway, often proceeding under mild, metal-free, and acid-free conditions. organic-chemistry.orgCatalyst (e.g., pyrrolidine), Solvent, Temperature. organic-chemistry.org

Optimizing the condensation reaction is crucial for maximizing the yield and purity of the imine. Several factors can be adjusted:

pH Control: The rate of imine formation is highly pH-dependent. A slightly acidic medium (pH around 4-5) is often optimal. masterorganicchemistry.comlibretexts.org At lower pH, the amine precursor becomes fully protonated and is no longer nucleophilic. At higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

Removal of Water: As a reversible condensation reaction, the removal of water is a primary strategy to drive the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus (with a solvent like toluene) or by adding a dehydrating agent such as anhydrous magnesium sulfate (B86663) or molecular sieves. masterorganicchemistry.comnumberanalytics.com

Catalyst Selection: While acid catalysis is common, the choice of acid can be important. numberanalytics.com In some cases, base catalysis or organocatalysis can be employed. operachem.comorganic-chemistry.org For instance, potassium carbonate has been used as a base in some imine syntheses. operachem.com

Temperature and Reaction Time: Adjusting the temperature can influence the reaction rate. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time and prevent the formation of degradation byproducts. numberanalytics.comrsc.org

The purity of the final imine analog is directly dependent on the purity of its precursors, 2C-I and 2-methoxybenzaldehyde.

2-methoxybenzaldehyde: This is a widely available commercial chemical. Purification, if necessary, can typically be achieved by distillation.

2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine): This precursor is not as commonly available and is often synthesized. The synthesis of 2C-phenethylamines is a multi-step process. Purification of the final 2C-I product is critical to remove any starting materials or side-products. Recrystallization is a common method for purifying 2C-I, often as its hydrochloride or sulfate salt, to yield high-purity crystals. reddit.com Washing the crude product with solvents like acetone (B3395972) can also remove impurities. reddit.com The presence of other 2C-X analogs in the 2C-I precursor would lead to a mixture of corresponding imine analogs. oup.com

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies on Imine Analogs

The this compound serves as a scaffold that can be systematically modified to explore structure-activity relationships (SAR). These studies are crucial for understanding how different structural features influence the properties of the resulting N-benzylphenethylamine compounds, such as their receptor binding affinity and functional activity. researchgate.net Derivatization can be approached by modifying either the phenethylamine (B48288) or the benzaldehyde (B42025) precursor.

Modification Site Precursor Modified Potential Modifications Purpose of Derivatization
Phenethylamine Ring 2C-IChange the 4-position substituent (e.g., replace Iodo- with Bromo-, Chloro-, Methyl-).To produce analogs like 25B-NBOMe imine, 25C-NBOMe imine, etc., and study the effect of the halogen/alkyl group on receptor affinity. researchgate.net
Phenethylamine Methoxy (B1213986) Groups 2C-IAlter the position or number of methoxy groups on the phenyl ring.To investigate the importance of the 2,5-dimethoxy substitution pattern for activity.
Benzaldehyde Ring 2-methoxybenzaldehydeChange the position of the methoxy group (e.g., 3-methoxy or 4-methoxy).To determine the steric and electronic requirements of the N-benzyl substituent.
Benzaldehyde Ring 2-methoxybenzaldehydeIntroduce other substituents (e.g., fluoro-, chloro-, methyl-) on the benzyl (B1604629) ring.To create novel analogs (e.g., NBF series) and fine-tune receptor interactions. nih.gov

Investigation of Impurity Profiles and Synthesis-Related Byproducts, including Imine Traces

The synthesis of the this compound and its subsequent reduction can produce a range of impurities and byproducts. Detailed information on route-specific byproducts is often limited, but potential impurities can be predicted based on the reaction chemistry. ljmu.ac.ukdrugsandalcohol.ie

Unreacted Precursors: The most straightforward impurities are unreacted 2C-I and 2-methoxybenzaldehyde. Their presence can typically be minimized by optimizing reaction stoichiometry and conditions.

Imine Traces: In the synthesis of 25I-NBOMe, the imine analog is an intermediate. If the subsequent reduction step is incomplete, the final product will be contaminated with unreacted imine. europa.euresearchgate.net Analytical methods have been developed that can distinguish between the final NBOMe compound and its corresponding imine precursor. nih.govresearchgate.net

Side-Reaction Products: Reductive amination processes can be prone to side reactions. One common byproduct is the formation of dialkylated amines, where a second molecule of the aldehyde reacts with the secondary amine product. ljmu.ac.ukdrugsandalcohol.ie In this context, this would lead to an N,N-dibenzylated byproduct. drugsandalcohol.ie

Precursor-Related Impurities: Impurities in the 2C-I starting material will carry through the synthesis. For example, the presence of 2C-H (the de-iodinated analog) in the 2C-I precursor would lead to the formation of 25H-NBOMe imine and subsequently 25H-NBOMe. oup.comresearchgate.net Analyses of street samples have often found mixtures of different NBOMe compounds (e.g., 25I-, 25C-, and 25B-NBOMe), which likely result from impure or mixed precursors. researchgate.net

Impurity/Byproduct Source Potential Impact References
2C-I Incomplete reactionPrecursor impurity in the imine product. researchgate.net
2-methoxybenzaldehyde Incomplete reactionPrecursor impurity in the imine product.
This compound Incomplete reductionImpurity in the final 25I-NBOMe product. europa.euresearchgate.net
N,N-dibenzylated byproducts Side reaction during reductive aminationReduces yield and purity of the target secondary amine. ljmu.ac.ukdrugsandalcohol.ie
Other NBOMe Imines (e.g., 25C/25B/25H-NBOMe imine) Impure 2C-I precursorLeads to a mixture of final NBOMe products. oup.comresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the molecular pharmacology and receptor interaction dynamics of the specific chemical compound This compound .

Chemical suppliers note that the this compound is structurally different from the well-researched compound 25I-NBOMe due to a double bond (imine linkage) connecting the N-(2-methoxybenzyl) group to the 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine core. caymanchem.comglpbio.com However, they explicitly state that the pharmacological properties of the imine analog have not been evaluated. caymanchem.comglpbio.com

The this compound is recognized as a precursor or intermediate in the chemical synthesis of 25I-NBOMe. europa.euljmu.ac.uk The synthesis involves reacting 2C-I with 2-methoxybenzaldehyde to form the imine intermediate, which is then reduced to create the final 25I-NBOMe compound. europa.eu

Due to the absence of pharmacological data for the this compound, it is not possible to provide the detailed analysis of receptor binding affinities, functional agonism, or interactions with various neurotransmitter systems as requested in the article outline. Generating such content would require experimental data that does not exist in the current body of scientific research.

Molecular Pharmacology and Receptor Interaction Dynamics of Imine Analogs

Receptor Kinetics and Dissociation Rates

The 25I-NBOMe imine analog, which is characterized by an imine double bond linking the N-(2-methoxybenzyl) group to the phenethylamine (B48288) core, is primarily recognized in scientific literature as a synthetic intermediate in the production of 25I-NBOMe. wikipedia.orgeuropa.eusci-hub.se A common synthesis method for 25I-NBOMe involves the reductive alkylation of 2C-I with 2-methoxybenzaldehyde (B41997), which proceeds by first forming the imine, which is then reduced to the final amine product. wikipedia.org

To date, comprehensive studies evaluating the specific receptor kinetics and dissociation rates of the this compound have not been published. Chemical suppliers note that the pharmacological properties of this specific compound have not been evaluated. caymanchem.com Therefore, detailed data on its association rate (k_on), dissociation rate (k_off), or residence time at the serotonin (B10506) 5-HT2A receptor or other binding sites are not available in peer-reviewed literature.

For contextual reference, the kinetics of the final product, 25I-NBOMe , have been characterized. 25I-NBOMe itself is a potent and high-affinity agonist at the human 5-HT2A receptor. europa.eudrugsandalcohol.ie Studies have reported its affinity (Ki) for the 5-HT2A receptor to be in the sub-nanomolar range, indicating very strong binding. wikipedia.orgcaymanchem.com While specific kinetic rate constants are not always detailed, the high affinity suggests a combination of a fast association rate and/or a slow dissociation rate, leading to prolonged receptor occupation.

Table 1: Receptor Affinity of 25I-NBOMe (Not the Imine Analog)

Receptor Ligand Affinity (Ki) [nM] Reference
Human 5-HT2A 25I-NBOMe 0.044 caymanchem.com
Human 5-HT2A 25I-NBOMe 0.6 nih.gov
Human 5-HT2C 25I-NBOMe 4.6 nih.gov

This table presents data for 25I-NBOMe for informational purposes, as no equivalent data exists for its imine analog.

Investigation of Biased Agonism and Receptor Signaling Bias

There is no published research investigating the biased agonism profile or receptor signaling bias of the This compound . The functional consequences of its interaction with the 5-HT2A receptor, specifically its preference for activating G-protein-dependent pathways (like Gq/11, leading to calcium mobilization) versus β-arrestin-mediated pathways, remain uncharacterized.

In contrast, the concept of biased agonism has been explored for the parent compound, 25I-NBOMe . Biased agonism refers to the ability of a ligand to selectively activate one signaling pathway over another at the same receptor. At the 5-HT2A receptor, activation of the Gq/11 pathway is strongly correlated with the primary psychedelic effects observed in animal models (e.g., the head-twitch response), while the role of β-arrestin recruitment is still under active investigation. nih.gov

Studies comparing the functional activity of 25I-NBOMe at these two pathways have been conducted. These investigations generally characterize 25I-NBOMe as a relatively balanced full agonist, or potentially with a slight bias towards the Gq pathway, at the 5-HT2A receptor. nih.gov It potently activates both Gq-mediated calcium signaling and β-arrestin2 recruitment. This profile contrasts with other specifically engineered ligands that show strong bias for one pathway, which are being developed as tools to dissect the distinct physiological roles of Gq versus β-arrestin signaling. nih.gov

Table 2: Functional Signaling Profile of 25I-NBOMe (Not the Imine Analog) at the 5-HT2A Receptor

Signaling Pathway Ligand Potency (EC50) Efficacy (% of 5-HT Emax) Reference
Gq Dissociation 25I-NBOMe Data not specified High nih.gov
β-arrestin2 Recruitment 25I-NBOMe Data not specified High nih.gov

This table summarizes the general signaling profile for 25I-NBOMe for informational purposes, as no equivalent data exists for its imine analog. Specific EC50 and Emax values can vary between assays.

Structure Activity Relationship Sar Studies of Imine Analogs Within the Nbome Class

Influence of the Imine Moiety on Receptor Binding and Functional Efficacy

The synthesis of N-benzylphenethylamines like 25I-NBOMe typically involves a reductive amination process, where an imine is formed as an intermediate and subsequently reduced to a secondary amine. researchgate.netresearchgate.netmdpi.com The 25I-NBOMe imine analog represents this unreduced intermediate. caymanchem.com While specific pharmacological data for the this compound is not extensively documented in peer-reviewed literature, its properties have not been fully evaluated. glpbio.comcaymanchem.com

The replacement of a flexible secondary amine with a more rigid imine double bond introduces significant conformational constraints. This rigidity alters the three-dimensional shape of the ligand and its ability to adopt the optimal conformation for binding to the 5-HT2A receptor. Furthermore, the imine nitrogen is sp2-hybridized, compared to the sp3-hybridized nitrogen of an amine, which affects basicity and hydrogen bonding capacity. The lone pair of electrons on the imine nitrogen is less available for protonation, which could decrease the strength of the ionic interaction with key acidic residues, such as Asp155, in the 5-HT2A receptor binding pocket. This fundamental change is expected to significantly impact receptor affinity and functional efficacy, though detailed binding assays are required for confirmation.

Impact of Substitutions on the Phenethylamine (B48288) Core on Pharmacological Profile

The pharmacological profile of NBOMe compounds is heavily dictated by the substitution pattern on the phenethylamine core. The hallmark 2,5-dimethoxy substitution is a critical feature derived from the parent 2C-X series of compounds. nih.gov These methoxy (B1213986) groups are believed to orient the molecule within the receptor binding site through interactions with specific amino acid residues.

The substituent at the 4-position of the phenyl ring plays a pivotal role in modulating receptor affinity and potency. In the case of 25I-NBOMe, this position is occupied by a large, lipophilic iodine atom. This substitution is a key contributor to the high affinity observed in the NBOMe series. The size and electronic properties of the substituent at this position directly influence how the molecule fits into and interacts with a hydrophobic pocket within the 5-HT2A receptor. acs.org The combination of the 2,5-dimethoxy groups and the 4-position halogen is fundamental to the high potency of these ligands.

Effect of Halogenation (e.g., Iodine) on Receptor Affinity and Selectivity

Halogenation at the 4-position of the 2,5-dimethoxyphenethylamine scaffold is a well-established strategy for enhancing 5-HT2A receptor affinity. The SAR for the NBOMe series demonstrates a clear trend related to the identity of the halogen.

25I-NBOMe (Iodine): Exhibits exceptionally high, subnanomolar affinity for the human 5-HT2A receptor, with reported Ki values as low as 0.044 nM. glpbio.comcaymanchem.com

25B-NBOMe (Bromine): Also shows very high affinity, often used as a research tool and PET radioligand. researchgate.net

25C-NBOMe (Chlorine): Generally displays slightly lower affinity than its bromo and iodo counterparts, but remains a potent 5-HT2A agonist.

This trend suggests that the size and lipophilicity of the halogen at the 4-position are positively correlated with 5-HT2A receptor affinity. The larger iodine atom in 25I-NBOMe appears to provide optimal interactions within a specific hydrophobic pocket of the receptor. acs.org This halogen substitution is a primary determinant of the high potency seen in compounds like 25I-NBOMe compared to non-halogenated analogs. drugsandalcohol.ie

Table 1: Comparison of 5-HT2A Receptor Affinities for Halogenated NBOMe Compounds

Role of the N-Benzyl Side Chain in Receptor Recognition and Potency

The addition of an N-benzyl group to the 2C-X phenethylamine scaffold is the defining structural modification of the NBOMe class and is responsible for a dramatic increase in 5-HT2A receptor affinity and potency. nih.govmdpi.com For instance, 25I-NBOMe is 16 times more potent than its parent compound, 2C-I. glpbio.comcaymanchem.com

The N-benzyl moiety itself, particularly with a 2-methoxy substitution (the "OMe" in NBOMe), is crucial for this enhancement. This group is thought to engage in additional binding interactions within the receptor, possibly through π-π stacking or hydrophobic interactions, in an accessory binding pocket. mmu.ac.uk Molecular modeling studies suggest that specific residues, such as Phe339 and Phe340, are key interaction points for this N-benzyl group. The presence and position of the methoxy group on the benzyl (B1604629) ring are critical; moving it to the 3- or 4-position, or removing it entirely, typically leads to a significant drop in affinity. This underscores the specific and complementary nature of the interaction between the N-(2-methoxybenzyl) group and the 5-HT2A receptor. nih.govdrugsandalcohol.ie

Comparative SAR with Related NBOMe and 2C-X Derivatives

The SAR of the this compound can be understood by comparing its structure to its parent and related compounds.

2C-I: This is the parent phenethylamine, lacking the N-benzyl group. It has a significantly lower affinity for the 5-HT2A receptor compared to its N-benzylated derivative.

25I-NBOMe: The addition of the N-(2-methoxybenzyl) group via a secondary amine linkage dramatically increases 5-HT2A affinity by over an order of magnitude. drugsandalcohol.ie This highlights the critical contribution of the N-benzyl moiety to potency.

This compound: Replacing the secondary amine of 25I-NBOMe with an imine introduces rigidity and alters the electronic character of the nitrogen linker. While direct binding data is limited, this change is expected to decrease affinity relative to 25I-NBOMe. The constrained C=N bond may prevent the molecule from achieving the ideal conformation that allows both the phenethylamine core and the N-benzyl group to engage their respective binding sites within the receptor simultaneously and optimally.

Table 2: Comparative 5-HT2A Receptor Affinities

Analytical Methodologies for Detection and Characterization of Imine Analogs

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating the 25I-NBOMe imine analog from its parent compound and other related substances. Due to the thermal lability of NBOMe compounds, liquid chromatography techniques are generally preferred over gas chromatography. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The analysis of NBOMe compounds by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to their tendency to degrade at the high temperatures used in the GC injector port. core.ac.uk This thermal degradation can lead to the formation of artifacts, potentially complicating the identification of the original substance. researchgate.net For instance, the parent 25I-NBOMe can degrade, and conversely, the imine analog itself may be thermally unstable under typical GC conditions.

To mitigate these issues, method development focuses on minimizing thermal stress. This can include using lower injection temperatures and ensuring the GC pathway, including liners, is inert and regularly maintained to prevent catalytic decomposition. researchgate.net While standard GC-MS methods have been published for the parent 25I-NBOMe, specific validated methods for the imine analog are not prevalent. swgdrug.org Any GC-MS analysis of a sample suspected of containing the imine analog must be interpreted with caution, considering the possibility of in-analysis formation or degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QTOF-MS) Method Development

Liquid chromatography coupled with mass spectrometry is the preferred technique for the analysis of NBOMe compounds as it avoids the issue of thermal degradation. drugsandalcohol.ie Methods utilizing tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provide the high sensitivity and selectivity required for the detection of these compounds in complex matrices. core.ac.ukresearchgate.netnih.gov

LC-MS/MS methods typically operate with an electrospray ionization (ESI) source in the positive ion mode. drugsandalcohol.ie For the this compound, the protonated molecule [M+H]⁺ is observed at an m/z that corresponds to its molecular weight of 425.3. researchgate.netcaymanchem.com Collision-induced dissociation (CID) of this precursor ion generates a characteristic fragmentation pattern that allows for specific identification. One study identified the this compound as an impurity on blotter paper using this technique. researchgate.net

High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is particularly valuable as it can determine the exact mass of the precursor and fragment ions, allowing for the calculation of elemental compositions and increasing confidence in identification. core.ac.uknih.gov

Table 1: LC-MS/MS Fragmentation Data for this compound
Precursor Ion [M+H]⁺ (m/z)Product Ions (m/z)Associated Fragment
426.06121N-(2-methoxy)benzyl fragment
426.0691Tropylium ion

Data derived from fragmentation patterns of related NBOMe compounds and general principles of mass spectrometry. researchgate.netdrugsandalcohol.ie

Ultra-Performance Liquid Chromatography (UPLC-TOF-MS) Applications

Ultra-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes (<2 μm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com When coupled with a time-of-flight (TOF) mass spectrometer, UPLC-TOF-MS provides a powerful tool for screening and identifying compounds in complex mixtures. nih.govmdpi.com

This high-resolution separation capability is ideal for distinguishing the this compound from its parent amine (25I-NBOMe) and other closely related structures. The accuracy of the TOF-MS allows for the confident identification of metabolites and impurities. nih.gov While specific applications detailing the analysis of the this compound are not widely published, the methodology has been successfully used to identify metabolites of 25I-NBOMe in urine samples, demonstrating its suitability for this class of compounds. nih.govresearchgate.net The key criteria for identification using this technique are the accurate mass measurement (typically within a 5 ppm error) and the retention time. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of forensic drug analysis. For the this compound, a Diode-Array Detector (DAD) is particularly useful. nih.govresearchgate.net A DAD detector can acquire the full UV-Vis spectrum for a given peak, providing additional information for identification. The this compound has reported UV absorption maxima at 206, 236, and 305 nm. caymanchem.com

Methods have also been developed using amperometric detection (AD) for NBOMe compounds, which offers high sensitivity. nih.govresearchgate.net HPLC methods typically employ a reverse-phase column, such as a C18, with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. nih.govlgcstandards.com

Table 2: Example HPLC Method Parameters for NBOMe Analogs
ParameterConditionReference
ColumnACE C18-AR (150 × 4.6 mm, 5 μm) nih.gov
Mobile Phase[5 mM Ammonium Formate + 100 mM KCl (pH 7.0)] : Acetonitrile (70:30 v/v) nih.gov
Flow Rate2.5 mL/min nih.gov
DetectorDAD (UV at 205 nm) nih.gov
UV λmax (Imine Analog)206, 236, 305 nm caymanchem.com

Spectroscopic Identification Approaches

Spectroscopic techniques provide critical information about the molecular structure and functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The key functional group that distinguishes the imine analog from 25I-NBOMe is the imine C=N bond. This would be expected to produce a stretching vibration in the 1690-1640 cm⁻¹ region of the spectrum. Other significant absorptions would include the strong, asymmetric C-O-C stretch of the ether groups around 1250 cm⁻¹ and various peaks corresponding to the substituted aromatic rings. libretexts.orgresearchgate.net Analysis of the parent compound, 25I-NBOMe, by FT-IR has been reported, and comparison to its spectrum would highlight the absence of N-H bands and the presence of the C=N band in the imine analog. swgdrug.orgdrugsandalcohol.ie

Table 3: Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850
Imine (C=N)Stretch1690-1640
Aromatic C=CStretch1600-1450
Aryl Ether (C-O-C)Asymmetric Stretch~1250

Data based on general principles of IR spectroscopy. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel psychoactive substances, including the this compound. While specific NMR data for the this compound is not extensively published in readily available literature, the methodology for its analysis would follow established principles for organic compound characterization.

For a comprehensive structural analysis, a suite of NMR experiments would be necessary. ¹H NMR spectroscopy would reveal the number of different types of protons and their integrations would indicate the relative number of protons of each type. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on both the phenethylamine (B48288) and N-benzyl portions of the molecule. Specifically, the characteristic signals for the 2,5-dimethoxy-4-iodo-phenyl group and the 2-methoxybenzyl group would be identified. The presence of the imine C=N double bond would be indicated by a characteristic signal for the methine proton (CH=N).

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule, with distinct signals expected for the aromatic carbons, the methoxy (B1213986) carbons, and the carbons of the ethylamine (B1201723) chain. The chemical shift of the imine carbon would be a key diagnostic peak.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assembly of the molecular structure.

Although a detailed analysis of N-Acetyl-25I-NBOMe was conducted using these techniques, which could serve as a methodological template, a dedicated NMR study on the this compound is essential for creating a complete and verifiable analytical profile. cfsre.org

Direct Analysis in Real Time AccuTOF Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time AccuTOF Mass Spectrometry (DART-MS) has proven to be a valuable technique for the rapid, non-destructive screening of seized materials for the presence of NBOMe compounds and their analogs, including the this compound. researchgate.netresearchgate.net This ambient ionization method allows for the direct analysis of samples in their native state with minimal to no sample preparation. jeolusa.comjeol.comnist.gov

In a typical DART-MS analysis, the sample, which could be a blotter paper or a powder, is simply placed in the path of a heated stream of metastable helium or nitrogen atoms. jeolusa.comjeol.comnist.gov This process ionizes the analytes on the surface of the sample, which are then drawn into the mass spectrometer for analysis. The resulting mass spectra are often simple and easy to interpret, typically showing the protonated molecule [M+H]⁺. nist.gov

For the this compound, DART-MS would be expected to produce a prominent ion corresponding to its protonated molecule. High-resolution DART-MS, such as that performed with an AccuTOF instrument, provides accurate mass measurements, which can be used to determine the elemental composition of the detected ion, further confirming the identity of the compound. researchgate.netjeolusa.com

Studies have demonstrated the successful use of DART-MS for the screening of blotter papers containing various NBOMe derivatives. researchgate.netresearchgate.net The technique is particularly advantageous for its speed and the elimination of solvent-based extraction procedures, which can be time-consuming. nih.gov While DART-MS is an excellent screening tool, it is often followed by a confirmatory technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and to differentiate between isomers. researchgate.netresearchgate.net

The fragmentation pattern of the this compound under DART-MS conditions has been noted to be similar to that of the 25H-NBOMe imine, producing similar product ions. nih.gov

Table 1: DART-MS Data for NBOMe Derivatives

CompoundFragment FormulaCalculated Mass
25I-NBMDC₁₈H₂₀INO₄442.0515
25I-NBOMeC₁₈H₂₂INO₃428.0722
25I-NBOMe imine C₁₈H₂₀INO₃ 425.0488

This table is based on data from published research and illustrates the type of information obtained from DART-MS analysis. researchgate.net

Electrochemical and Voltammetric Analytical Determination Methods

Electrochemical methods, particularly voltammetric techniques, offer a rapid, sensitive, and cost-effective approach for the detection of electroactive compounds like the this compound. While specific studies on the electrochemical behavior of the this compound are not widely documented, the principles of electroanalysis applied to related NBOMe compounds can be extrapolated.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques for investigating the redox properties of molecules. acs.orgnih.govresearchgate.net For NBOMe compounds, the oxidation peaks observed are typically associated with the electron-rich methoxy-substituted aromatic ring and the nitrogen atom of the amine group. acs.org A study on various NBOMe derivatives, including 25I-NBOMe, using screen-printed carbon electrodes (SPCEs) revealed two distinct oxidation peaks. acs.org

The imine functionality (C=N) in the this compound would likely introduce an additional electroactive site or modify the oxidation potential of the existing ones, potentially allowing for its differentiation from 25I-NBOMe. The development of a specific electrochemical method for the this compound would involve optimizing parameters such as the supporting electrolyte, pH, and scan rate to achieve the best analytical performance in terms of sensitivity and selectivity.

These electrochemical methods have been successfully applied to the analysis of seized drug samples and could be adapted for the screening of the this compound in various matrices. researchgate.net The potential for developing portable electrochemical sensors for on-site detection of these substances is a significant advantage of this analytical approach.

Table 2: Cyclic Voltammetry Data for NBOMe Derivatives

CompoundOxidation Peak 1 (E_p1 vs Ag/AgCl)Oxidation Peak 2 (E_p2 vs Ag/AgCl)
25F-NBOMe~ +0.815 V~ +0.996 V
25C-NBOMe~ +0.817 V~ +1.027 V
25B-NBOMe~ +0.829 V~ +1.031 V
25I-NBOMe~ +0.80 V~ +1.013 V

This table presents data for related NBOMe compounds and serves as a reference for the expected electrochemical behavior. acs.org

Sample Preparation Strategies for Diverse Matrices (e.g., in vitro biological matrices, seized materials)

Effective sample preparation is a critical step for the accurate and reliable analysis of the this compound in various matrices, ranging from seized materials to biological samples. The choice of sample preparation technique depends on the complexity of the matrix and the analytical method to be used.

For seized materials such as blotter papers, a common approach is solvent extraction. nih.gov Methanol is frequently used to dissolve the compounds from the paper, creating a solution that can be directly analyzed or further diluted. nih.gov This method is straightforward and has been shown to be effective for the extraction of NBOMe derivatives. nih.gov

The analysis of biological matrices, such as blood, urine, or tissue homogenates, requires more extensive sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose. ubi.pt Mixed-mode SPE, which combines different retention mechanisms (e.g., ion exchange and reversed-phase), can provide a high degree of selectivity and cleanup. ubi.pt For the analysis of NBOMe compounds in postmortem specimens, a standard addition method has been employed to account for matrix effects in complex samples like bile, gastric contents, and tissue homogenates. nih.gov

In some cases, derivatization may be employed to improve the chromatographic properties or mass spectrometric response of the analytes. ubi.pt For instance, a fast derivatization process using a microwave and a suitable reagent has been used in the analysis of other phenethylamines. ubi.pt

The development of sample preparation strategies for the this compound would likely follow these established protocols. The solubility of the compound in various solvents would need to be considered. glpbio.comglpbio.com For instance, the this compound is soluble in DMF, DMSO, and ethanol. glpbio.comglpbio.com

Table 3: Sample Preparation Techniques for NBOMe Analogs

MatrixSample Preparation TechniquePurpose
Blotter PaperSolvent Extraction (Methanol)Extraction of the analyte from the solid support. nih.gov
Blood/UrineSolid-Phase Extraction (SPE)Removal of proteins and other interferences. ubi.pt
Postmortem TissuesHomogenization followed by Standard AdditionExtraction from complex tissue and correction for matrix effects. nih.gov

Development of Analytical Reference Standards for Imine Analogs

The availability of high-purity analytical reference standards is fundamental for the accurate identification and quantification of novel psychoactive substances. ljmu.ac.ukdrugsandalcohol.ie For the this compound, certified reference materials (CRMs) are essential for method validation, calibration, and routine quality control in forensic and toxicological laboratories.

The synthesis of the this compound is a prerequisite for the production of a reference standard. This compound is an intermediate in the synthesis of 25I-NBOMe from 2C-I and 2-methoxybenzaldehyde (B41997) via reductive amination. ljmu.ac.ukdrugsandalcohol.iewikipedia.org The imine is formed in the first step of this two-step process. ljmu.ac.ukdrugsandalcohol.iewikipedia.org

Once synthesized, the compound must be rigorously purified and characterized to confirm its identity and purity. This involves the use of various analytical techniques, including NMR spectroscopy for structural elucidation, mass spectrometry to confirm the molecular weight, and chromatographic methods (e.g., HPLC) to assess purity.

Commercial suppliers of research chemicals and reference standards play a crucial role in making these materials available to the scientific community. The this compound has been available from such suppliers, often as a solution in a solvent like methyl acetate. caymanchem.com These standards are typically accompanied by a certificate of analysis that provides information on the compound's identity, purity, and storage conditions. glpbio.com The availability of these standards has enabled researchers to include the this compound in their analytical methods for screening and confirmation of NBOMe compounds. ies.gov.plresearchgate.netnih.gov

Metabolism and Biotransformation Pathways of Nbome Compounds Preclinical and in Vitro Focus

In Vitro Metabolic Stability Assays (e.g., human liver microsomes, hepatocytes)

In vitro models are pivotal in predicting the metabolic stability of NBOMe compounds in humans. Human liver microsomes (HLMs) are a widely accepted tool for metabolism studies to determine the metabolic profile of a parent drug. oup.com Studies utilizing HLMs have demonstrated that NBOMe compounds generally exhibit high intrinsic clearance, suggesting extensive first-pass metabolism in the liver. acs.orgacs.org The average intrinsic clearance for NBOMes has been reported to be significantly higher than that of their 2C-X counterparts. nih.govnih.gov For instance, the intrinsic clearance values for 25I-NBOMe and 25I-NBOH were calculated to be 70.1 and 118.7 mL/min/kg, respectively. researchgate.net

Incubation of NBOMe compounds with HLMs has been a primary method for generating and identifying major metabolites. oup.comnih.gov These in vitro assays typically involve incubating the parent drug with pooled HLMs, and the resulting metabolic products are then identified using advanced analytical techniques like Ultra Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. oup.comnih.gov Additionally, cryopreserved human hepatocytes have been used to investigate the metabolic profiles of compounds like 25C-NBOMe and 25I-NBOMe. nih.gov

CompoundIn Vitro ModelKey FindingSource
NBOMe SeriesHuman Liver Microsomes (HLMs)High intrinsic clearance, suggesting extensive first-pass metabolism. acs.orgacs.orgnih.gov
25I-NBOMeHuman Liver Microsomes (HLMs)Calculated intrinsic clearance of 70.1 mL/min/kg. researchgate.net
25I-NBOHHuman Liver Microsomes (HLMs)Calculated intrinsic clearance of 118.7 mL/min/kg. researchgate.net
25C-NBOMe & 25I-NBOMeHuman HepatocytesUsed to investigate and identify metabolic profiles. nih.gov

Identification of Preclinical Metabolites and Metabolic Pathways

Preclinical studies, both in vitro and in vivo, have identified a range of metabolites for various NBOMe compounds, revealing complex biotransformation pathways. The primary routes of metabolism involve oxidative and conjugative processes. nih.gov For 25I-NBOMe, studies have identified numerous Phase I and Phase II metabolites in rat and human urine. researchgate.net

Oxidative metabolism is a major route for the biotransformation of NBOMe compounds. Common pathways observed across different NBOMe analogues include:

O-demethylation: This is a predominant metabolic pathway. oup.comresearchgate.netnih.gov It can occur at the methoxy (B1213986) groups on the phenethylamine (B48288) ring and the N-benzyl ring. oup.comnih.gov For 25B-NBOMe, 5'-demethylation is a primary route of metabolism. acs.orgacs.orgresearchgate.net

Hydroxylation: Hydroxylation on the benzoyl ring and alkyl chains is another common biotransformation. oup.comnih.gov For 25N-NBOMe, a hydroxyl metabolite was the most abundant compound after Phase I processing. nih.gov

N-dealkylation: This process leads to the formation of the corresponding 2C-phenethylamine analogs, such as 2C-I from 25I-NBOMe. oup.comnih.gov

Dehydrogenation: The formation of dehydro metabolites has also been observed. researchgate.netnih.gov

Other oxidative reactions include carbonylation and combinations of these pathways, leading to a diverse array of metabolites. nih.gov

While less common than oxidative pathways, reductive metabolism has been observed for some NBOMe compounds. For 25N-NBOMe, which has a nitro group, nitro reduction is one of the identified biotransformation pathways. nih.gov Reduction at the amine group has also been noted as a result of primary and secondary metabolism in a study of several NBOMes. oup.com

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions.

Glucuronidation: This is a significant conjugation pathway for NBOMe metabolites. nih.gov For 25B-NBOMe, the primary metabolic route is 5'-demethylation followed by conjugation to glucuronic acid. acs.orgacs.orgresearchgate.net Glucuronidated metabolites are often more abundant in plasma than the parent NBOMe compound. acs.org

Sulfation: Sulfation is another identified conjugation pathway for NBOMe compounds. nih.govresearchgate.net

N-acetylation: N-acetylation of primary metabolites has also been described in the metabolic pathways of NBOMes. nih.gov

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoenzymes, UGT, MAO)

The biotransformation of NBOMe compounds is mediated by several enzyme systems, with Cytochrome P450 (CYP) enzymes playing a central role in Phase I metabolism.

Cytochrome P450 (CYP) Isoenzymes: Multiple CYP isoenzymes are involved in the metabolism of NBOMes. The major isoenzymes identified include CYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2B6, and CYP2D6. nih.govresearchgate.net For 25I-NBOMe specifically, CYP3A4 has been identified as the primary enzyme responsible for its biotransformation, with contributions from CYP2C9 and CYP2C19. researchgate.net

Uridine 5'-diphospho-glucuronosyltransferases (UGT): These enzymes are responsible for the glucuronidation of Phase I metabolites.

Monoamine Oxidase (MAO): While not as extensively documented in the initial metabolism, MAO could potentially be involved in the metabolism of dealkylated metabolites like the 2C-X series.

Enzyme SystemRole in NBOMe MetabolismSpecific Isoenzymes/ExamplesSource
Cytochrome P450 (CYP)Phase I Oxidative MetabolismCYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2B6, CYP2D6 nih.govresearchgate.net
UGTPhase II GlucuronidationConjugation of demethylated and hydroxylated metabolites acs.orgacs.org

Comparative Metabolic Profiling across Preclinical Models (e.g., animal models, in vitro cell cultures)

Comparative studies across different preclinical models have provided valuable insights into the metabolic consistency and potential interspecies differences in NBOMe biotransformation.

In Vitro vs. In Vivo: Many of the major metabolites identified in in vitro systems, such as HLMs and human hepatocytes, have subsequently been confirmed in authentic human blood and urine samples. oup.comnih.gov This highlights the predictive value of these in vitro models.

Animal Models:

Mouse: The metabolic profile of 25C-NBOMe and 25I-NBOMe has been investigated in an in vivo mouse model, with metabolites identified in mouse urine. nih.gov For 25I-NBOMe, fifteen metabolites were identified in phase I and II mouse hepatic microsomal preparations. nih.gov

Pig: In vivo studies in pigs have been used to identify the phase I and II metabolites of 25B-NBOMe, showing that 5'-demethylation followed by glucuronidation is the primary metabolic pathway. acs.orgacs.orgresearchgate.net These findings were corroborated in human studies. acs.orgacs.org

Rat: The metabolic pathways of 25I-NBOMe have been studied in rat urine. researchgate.net

Human Cell Cultures: Human hepatocytes have been used to study the metabolism of 25C-NBOMe and 25I-NBOMe, providing a direct human-relevant in vitro system. nih.gov

Investigation of Imine Analog Stability and Potential for Metabolic Conversion to Amine Form

The biotransformation of NBOMe compounds is a complex process involving various enzymatic pathways. A significant area of interest within this field is the metabolic fate of related analogs and impurities that may be present in illicitly manufactured NBOMe products. One such compound is the 25I-NBOMe imine analog, which has been identified as a potential byproduct in the synthesis of 25I-NBOMe. europeanreview.org While direct preclinical and in vitro studies on the metabolism of the this compound are not extensively documented, an understanding of its potential stability and conversion can be extrapolated from general chemical principles and the established metabolic pathways of the parent NBOMe compounds.

Imines, as a chemical class, are known to be susceptible to hydrolysis, a process that involves the cleavage of the carbon-nitrogen double bond by water. This reaction typically reverts the imine to its constituent amine and carbonyl compounds. In the context of the this compound, hydrolysis would be expected to yield 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine) and 2-methoxybenzaldehyde (B41997). This inherent chemical instability suggests that the imine analog, if present in the body, could potentially undergo non-enzymatic conversion to the corresponding amine form, 2C-I.

Furthermore, the established metabolic pathways of 25I-NBOMe and other NBOMe compounds provide strong evidence for the enzymatic conversion to their respective amine analogs. In vitro studies utilizing human liver microsomes have consistently identified N-dealkylation as a significant route of metabolism for NBOMe compounds. dntb.gov.ua This process, mediated primarily by cytochrome P450 (CYP450) enzymes, results in the removal of the N-(2-methoxybenzyl) group, leading to the formation of the corresponding 2C-X phenethylamine. In the case of 25I-NBOMe, this metabolic pathway directly yields 2C-I. europeanreview.org

Given that the this compound shares the core phenethylamine structure with its parent compound, it is plausible that it would also be a substrate for the same CYP450 enzymes responsible for the N-dealkylation of 25I-NBOMe. Therefore, in addition to potential chemical hydrolysis, the imine analog could likely be enzymatically converted to 2C-I within a biological system.

The following table summarizes the major phase I metabolic pathways observed for 25I-NBOMe in preclinical and in vitro studies, highlighting the formation of the amine metabolite.

Table 1: Major Phase I Metabolic Pathways of 25I-NBOMe

Metabolic Pathway Resulting Metabolite Notes
N-Dealkylation 2C-I Formation of the primary amine analog.
O-Demethylation O-desmethyl-25I-NBOMe Removal of a methyl group from one of the methoxy substituents.

Computational Chemistry and in Silico Modeling of Imine Analogs

Molecular Docking Simulations with Key Receptor Targets (e.g., 5-HT2A receptor)

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For phenethylamines, the primary target of interest is the serotonin (B10506) 5-HT2A receptor, which mediates their psychedelic effects. wikipedia.org

While specific docking studies on the 25I-NBOMe imine analog are not present in the current body of literature, research on the parent 25I-NBOMe provides a clear blueprint for how such an investigation would proceed. scholarsresearchlibrary.comopen-foundation.org

Docking simulations of 25I-NBOMe into a model of the 5-HT2A receptor have been performed using both rigid and flexible approaches for the receptor's binding site residues. scholarsresearchlibrary.comopen-foundation.org The flexible residue approach, which allows for conformational changes in the binding pocket upon ligand entry, is considered to yield more accurate results. open-foundation.org

These simulations predict that, like other hallucinogens, 25I-NBOMe interacts with the transmembrane 3 helix of the receptor. open-foundation.org A key interaction common across several docked molecules is with the Val-156 residue. open-foundation.org For 25I-NBOMe specifically, docking results highlight a series of interactions that stabilize its position within the binding pocket.

A hypothetical docking study of the this compound would similarly aim to identify its binding orientation and calculate the binding energy, offering a first approximation of its affinity for the receptor. The key difference—the imine's carbon-nitrogen double bond (C=N) versus the amine's single bond (C-N)—would likely alter the geometry and electronic distribution, potentially leading to different interactions and binding energies compared to 25I-NBOMe.

Table 1: Predicted Interactions of 25I-NBOMe with 5-HT2A Receptor Residues (Flexible Docking Approach) scholarsresearchlibrary.com
Interaction TypeInteracting Residue (5-HT2A)Atoms/Groups Involved (25I-NBOMe)Distance (Å)
Hydrogen BondAsp-155Amine Group (N-H)2.08
π-σ InteractionPhe-3402-OMe Group on Ring B3.65
Intermediate/WeakVal-156Not specifiedN/A
Intermediate/WeakSer-159Not specifiedN/A
Intermediate/WeakThr-160Not specifiedN/A
Intermediate/WeakPhe-234Not specifiedN/A
Intermediate/WeakTrp-336Not specifiedN/A

Beyond initial docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insight into how the ligand and receptor adapt to each other and whether the initial binding pose is maintained. Such studies have been conducted for related compounds to understand their signaling pathways. nih.gov For the this compound, MD simulations would be critical to confirm if a stable binding orientation within the 5-HT2A receptor is achievable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, untested compounds.

No QSAR models have been specifically developed for or including the this compound. However, QSAR studies on related N-benzyl phenethylamines demonstrate the power of this approach. nih.gov For instance, research has shown a strong correlation between the electrostatic properties of the N-benzyl ring and the binding affinity (pKi) at the 5-HT2A receptor. nih.gov By developing a QSAR model that includes the this compound and other related structures, it would be possible to predict its receptor affinity and functional efficacy based on its unique structural features.

The core of QSAR is the correlation of physicochemical descriptors with activity. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molecular volume), or lipophilic (e.g., logP). In a study of N-benzyl phenethylamines, a strong negative correlation was found between the Hammett constant (a measure of a substituent's electron-donating or -withdrawing properties) and 5-HT2A receptor affinity. nih.gov This indicates that electron-withdrawing groups on the N-benzyl ring tend to decrease binding affinity in that specific series. nih.gov

Analyzing the this compound would involve calculating its physicochemical descriptors and using an established QSAR model to predict its activity, or including it in a new model to improve predictive power.

Table 2: Example of QSAR Correlation for a Series of N-Benzyl Phenethylamines nih.gov
Physicochemical DescriptorBiological ActivityCorrelation TypeStatistical Measure
Hammett Constant (σ) of N-benzyl substituent5-HT2A Receptor Affinity (pKi)Linear RegressionR² = 0.8241
Steric Bulk of 2-position N-benzyl substituent5-HT2A vs. 5-HT2C Receptor SelectivityQualitative TrendIncreased bulk favors 5-HT2A selectivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (charge distribution, orbital energies) and reactivity of molecules. DFT calculations have been successfully applied to phenethylamines like 25I-NBOMe to simulate their infrared spectra for forensic identification. scielo.br

For the this compound, DFT calculations would be particularly insightful. The method, often using a functional like B3LYP with a basis set such as 6-311+g(d,p), can be used to perform geometry optimization to find the most stable molecular conformation. scielo.br Furthermore, DFT can elucidate the electronic differences between the imine and the corresponding amine in 25I-NBOMe. This includes analyzing the molecular electrostatic potential and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding chemical reactivity and interaction potential.

Molecular Dynamics Simulations to Explore Conformational Space and Receptor Interactions

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of a molecule and its environment, providing a detailed view of conformational changes and intermolecular interactions that are often inaccessible through experimental techniques alone. nih.gov

When placed in a simulated model of a target receptor, such as the serotonin 5-HT2A receptor, MD simulations can elucidate the specific interactions that stabilize the ligand-receptor complex. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and key amino acid residues in the receptor's binding pocket. For instance, studies on N-benzyl phenethylamine (B48288) agonists have highlighted the importance of interactions with specific residues like Phenylalanine Phe339 and Phe340 in the 5-HT2A receptor. caymanchem.com Molecular docking studies on the parent compound, 25I-NBOMe, have also been used to rationalize its interactions with off-target receptors, such as the µ-opioid receptor, demonstrating the versatility of these computational approaches. nih.gov

Key Research Findings from MD Simulations of Related Analogs:

Binding Pocket Analysis: Simulations and docking studies on NBOMe compounds and other serotonin receptor agonists help identify crucial amino acid residues within the binding pockets of receptors like the 5-HT2A. mmu.ac.uk

Conformational Selection: The process of binding is often governed by "conformational selection," where the receptor stabilizes a specific, pre-existing conformation of the ligand from its available ensemble. nih.gov MD simulations can predict which conformations of an imine analog are most likely to be "selected" by the receptor.

Interaction Stability: By calculating the binding free energy over the course of a simulation, researchers can predict the affinity of a ligand for a receptor and understand how specific structural modifications might enhance or diminish binding potency.

Table 1: Potential Key Amino Acid Interactions for NBOMe Analogs at the 5-HT2A Receptor This table is illustrative and based on general findings for phenethylamine and NBOMe-class ligands.

Interaction Type Potential Amino Acid Residue(s) Ligand Moiety Involved
Hydrogen Bonding Asp155, Ser159, Ser242 Imine Nitrogen / Methoxy (B1213986) Oxygens
Aromatic/π-π Stacking Phe234, Phe339, Phe340, Trp336 Dimethoxyphenyl Ring / Methoxybenzyl Ring
Hydrophobic Interactions Val156, Leu228, Ile239 Ethyl Linker / Benzyl (B1604629) Group

Chemoinformatics and Cheminformatics Applications for Library Design and Screening

Chemoinformatics (also known as cheminformatics) involves the use of computational and informational techniques to solve problems in the field of chemistry. ncsu.edu It plays a critical role in modern drug discovery by enabling the design, management, and analysis of vast libraries of chemical compounds to identify promising new drug candidates. ncsu.edufrontiersin.org

For the this compound, chemoinformatics offers a pathway to systematically explore its chemical space and design novel derivatives with potentially tailored pharmacological profiles.

Library Design:

The structure of the this compound serves as a scaffold for combinatorial library design. This process involves systematically varying different parts of the molecule to generate a large, diverse set of virtual compounds. For this specific scaffold, variations could include:

Phenethylamine Ring Substituents: Replacing the iodine atom at the 4-position with other halogens (Br, Cl) or functional groups (CN, CH3) or altering the positions of the methoxy groups. nih.gov

Aldehyde-Derived Substituents: Modifying the N-benzyl ring derived from the aldehyde component (e.g., 2-methoxybenzaldehyde) by changing the position or nature of its substituents. mmu.ac.uk

The goal is to create a virtual library that covers a wide range of physicochemical properties to maximize the chances of discovering novel ligands. researchgate.net

Virtual Screening:

Once a virtual library is designed, it can be subjected to virtual high-throughput screening (vHTS). ncsu.edu This process uses computational filters and models to rapidly assess the entire library and prioritize a smaller, more manageable subset of compounds for synthesis and experimental testing. frontiersin.org Common vHTS approaches include:

Ligand-Based Screening: This method uses information about known active compounds. Techniques include searching for molecules with similar 2D fingerprints (patterns of substructures) or 3D shapes to a known active ligand. frontiersin.org

Structure-Based Screening: When the 3D structure of the target receptor is known, molecular docking can be used to predict how well each compound in the library binds to the target's active site. ncsu.edu Compounds with the best predicted binding scores are selected for further investigation.

ADMET Filtering: Chemoinformatics filters are applied to remove compounds with undesirable predicted properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). ncsu.edu This helps to eliminate molecules that are likely to fail later in the drug development process.

Table 2: Example Chemoinformatics Filters for Virtual Screening of Imine Analogs These parameters are based on common drug-likeness rules and can be adjusted for specific research goals.

Property / Filter Parameter Range Rationale
Molecular Weight (MW) < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) -0.4 to +5.6 Measures solubility in fats vs. water; affects absorption and distribution.
Hydrogen Bond Donors < 5 Influences membrane permeability and receptor binding.
Hydrogen Bond Acceptors < 10 Influences membrane permeability and receptor binding.
Rotatable Bonds < 10 Relates to conformational flexibility and binding entropy.

Through these combined computational strategies, the static structure of the this compound becomes a dynamic template for exploring complex biological interactions and designing novel chemical entities.

Advanced Research Applications and Future Perspectives

Development of Radiolabeled Imine Analogs for Receptor Mapping (e.g., PET Imaging)

The development of radiolabeled ligands for Positron Emission Tomography (PET) imaging is crucial for visualizing and quantifying neurotransmitter receptors in the living brain. In the context of the NBOMe series, research has successfully led to the creation of a carbon-11 (B1219553) labeled version of 25I-NBOMe, known as [¹¹C]Cimbi-5. wikipedia.orgcaymanchem.com This compound has been validated as the first full agonist PET radioligand for the serotonin (B10506) 5-HT₂A receptor, offering a tool to study the high-affinity state of these receptors in neuropsychiatric disorders. drugsandalcohol.iewikipedia.orgeuropa.eu

Direct radiolabeling of the 25I-NBOMe imine analog for similar purposes has not been documented in the literature. The imine (C=N) bond is generally more susceptible to hydrolysis under physiological conditions compared to the more stable amine (C-N) bond in the final 25I-NBOMe product. nih.gov This potential instability could lead to the radioligand detaching from its target or metabolizing too quickly, which would compromise the quantitative accuracy and reliability of PET imaging.

However, the suitability of imine precursors for radiosynthesis is an area of active investigation for other targets. Studies on imine-containing precursors for other PET agents have demonstrated their chemical stability over long periods under storage, confirming their potential for use in radiosynthesis workflows. researchgate.net Future research could explore whether stabilized imine structures could be developed as viable PET ligands, although current efforts remain focused on the more stable amine analogs like [¹¹C]Cimbi-5. nih.govacs.org

Elucidation of Broader Pharmacological Spectrum and Off-Target Activity

The pharmacological profile of the this compound is largely uncharacterized in scientific literature. caymanchem.com It is primarily recognized as the immediate precursor to 25I-NBOMe, formed during the condensation reaction between 2C-I and 2-methoxybenzaldehyde (B41997). wikipedia.orgeuropa.eu A major chemical supplier notes that the specific properties of the imine analog have not been evaluated. caymanchem.com

In stark contrast, the final amine product, 25I-NBOMe, is exceptionally well-studied. It acts as a highly potent full agonist at the human 5-HT₂A receptor, with a binding affinity (Ki) reported to be as low as 0.044 nM. wikipedia.org This makes it approximately 16 times more potent than its own precursor, 2C-I. wikipedia.org Its activity extends with lower affinity to other serotonin receptors, including 5-HT₂B and 5-HT₂C. wikipedia.org

While the imine analog's direct receptor interactions are unknown, its presence as a potential impurity in incomplete synthetic batches is of toxicological and pharmacological interest. drugsandalcohol.ieljmu.ac.uk The structural difference—a carbon-nitrogen double bond in place of a single bond—would significantly alter the molecule's geometry and electronic properties, almost certainly resulting in a different pharmacological profile from the final amine. However, without dedicated binding and functional assays, the specific targets and efficacy of the this compound remain a subject for future investigation.

Rational Design and Synthesis of Next-Generation Imine-Based Analogues with Tailored Pharmacological Profiles

The synthesis of 25I-NBOMe and its analogues is a prime example of rational drug design, with the imine intermediate playing a central role. The most common synthetic route is a reductive amination, which can be performed stepwise:

Imine Formation: The primary amine of a phenethylamine (B48288), such as 2C-I, is reacted with a substituted benzaldehyde (B42025) (e.g., 2-methoxybenzaldehyde). This condensation reaction forms a Schiff base, which is the corresponding imine intermediate. drugsandalcohol.iewikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding the final N-benzylphenethylamine product. wikipedia.org

This two-step process provides a flexible platform for creating a vast library of analogues. Rational design can be applied by systematically altering either of the two precursors:

Varying the Phenethylamine: By starting with different 2C-X compounds (e.g., 2C-B, 2C-C, 2C-H), the substitution on the phenethylamine ring can be modified.

Varying the Benzaldehyde: By using different benzaldehyde derivatives (e.g., 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, or non-methoxy substitutions), the N-benzyl group can be altered. drugsandalcohol.ie

Each unique combination of precursors generates a unique imine intermediate, which in turn leads to a final product with a potentially distinct pharmacological profile. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) at G-protein coupled receptors (GPCRs). fu-berlin.denih.gov The ultimate goal of such rational design is to create next-generation ligands with tailored properties, such as biased agonism, where a ligand preferentially activates one intracellular signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). fu-berlin.de While the focus is on the final amine product, the design and synthesis of these molecules are intrinsically linked to the formation of their imine-based precursors.

Methodological Advancements in Analytical and Bioanalytical Sciences for NBOMe Imine Analogs

The this compound is of significant interest to forensic and analytical chemists as it can be present as an impurity in illicitly manufactured 25I-NBOMe. drugsandalcohol.ieljmu.ac.uk Its presence indicates an incomplete reduction during the final step of synthesis. ljmu.ac.uk Consequently, analytical methods capable of detecting and differentiating the imine from the parent amine and other by-products are essential for forensic casework and chemical profiling of seized materials.

Advanced analytical techniques have been successfully employed for this purpose:

Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools. nih.govresearchgate.net These methods can distinguish between 25I-NBOMe and its imine analog based on their different molecular weights. The imine has a mass two units less than the corresponding amine due to the absence of two hydrogen atoms.

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the protonated molecules. The fragmentation patterns for the imine and amine are distinct, allowing for unambiguous identification even when both are present in a mixture. researchgate.netresearchgate.net For instance, studies have detailed the specific product ions generated by each compound, which serve as chemical fingerprints. nih.govresearchgate.net

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the components of a mixture before they enter the mass spectrometer. drugsandalcohol.iewalshmedicalmedia.com This separation is crucial for quantifying the amount of imine impurity relative to the main product.

Reference standards for the this compound are commercially available, which facilitates the development and validation of these analytical methods for forensic laboratories. caymanchem.comnih.gov

Table 1: Characteristic Mass Spectrometry Data for 25I-NBOMe and its Imine Analog

Compound Name Chemical Formula Protonated Molecule [M+H]⁺ (Calculated Mass) Key Differentiating Feature Source(s)
25I-NBOMe C₁₈H₂₂INO₃ 428.0723 Higher mass due to saturated C-N bond researchgate.net

| This compound | C₁₈H₂₀INO₃ | 426.0566 | Lower mass (-2 H) due to C=N double bond | researchgate.net |

In Vitro Toxicology and Mechanistic Studies in Non-Human Cell Lines and Organisms (e.g., C. elegans, zebrafish)

There is currently no published research specifically investigating the in vitro toxicology or mechanisms of action of the this compound. Scientific inquiry has instead focused on the final, more prevalent amine product, 25I-NBOMe, and related compounds. These studies utilize various non-human models to understand potential risks.

Studies on 25I-NBOMe (Amine):

Caenorhabditis elegans (Nematode): Research using C. elegans has shown that 25I-NBOMe exhibits concentration-dependent toxicity. One study found that 25I-NBOMe was approximately six times more toxic than its precursor 2C-I, demonstrating that the addition of the N-(2-methoxybenzyl) group significantly increases cytotoxicity. mdpi.com This model is valuable for assessing effects on development and reproduction.

Zebrafish (Danio rerio): Zebrafish embryos are a common model for developmental toxicology. Studies on related NBOMe compounds have shown they can induce significant developmental abnormalities, including hatching delays, edema, and spine malformations, suggesting teratogenic potential. nih.gov

Cell Lines: In vitro studies using cell lines like differentiated SH-SY5Y human neuroblastoma cells have been used to explore the neurotoxic mechanisms of NBOMe compounds. Research indicates that their cytotoxicity is linked to mitochondrial dysfunction, including membrane depolarization and reduced ATP levels. mdpi.com

Table 2: Comparative 24-hour Lethal Concentration (LC₅₀) of 25I-NBOMe and 2C-I in C. elegans

Compound LC₅₀ (mM) Relative Toxicity Source(s)
2C-I 1.368 mM - mdpi.com

| 25I-NBOMe | 0.236 mM | ~ 6x more toxic than 2C-I | mdpi.com |


Q & A

Q. Basic Research Focus

  • GC-MS/MS : Optimize retention indices and fragmentation patterns (e.g., m/z 121 for NBOMe vs. m/z 91 for NBOH) .
  • NMR : Resolve regioisomerism via aromatic proton splitting patterns in the methoxybenzyl group.
  • Electrochemical profiling : Differentiate redox potentials using screen-printed carbon electrodes .

Why does 25I-NBOMe exhibit species-specific toxicity, and how can translational models address this?

Advanced Research Focus
Discrepancies in LD₅₀ between rodents and humans may stem from metabolic differences (e.g., CYP2D6 polymorphism). Researchers should:

  • Use humanized liver mouse models to mimic first-pass metabolism.
  • Compare interspecies microsomal degradation kinetics for parent compound and metabolites.
  • Integrate toxicogenomic data to identify susceptibility genes .

How can researchers address the lack of standardized reference materials for 25I-NBOMe analogs?

Q. Basic Research Focus

  • Synthetic collaboration : Partner with certified labs (e.g., Cerilliant®) to develop traceable reference standards .
  • Isomer libraries : Synthesize and characterize positional isomers (e.g., 3- vs. 4-iodo derivatives) for LC-MS/MS spectral databases .
  • Cross-validation : Share datasets via platforms like the UNODC Early Warning Advisory to harmonize detection protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.